acetic acid CAS No. 6623-34-3](/img/structure/B14006295.png)
[(2-Chlorobenzyl)amino](oxo)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorobenzyl)aminoacetic acid is an organic compound characterized by the presence of a chlorobenzyl group attached to an amino group, which is further connected to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorobenzyl)aminoacetic acid typically involves the reaction of 2-chlorobenzylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-chlorobenzylamine and glyoxylic acid.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Purification: The product is purified using recrystallization or chromatography techniques to obtain (2-Chlorobenzyl)aminoacetic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of (2-Chlorobenzyl)aminoacetic acid may involve large-scale batch reactors where the reaction parameters are optimized for maximum yield and efficiency. The use of continuous flow reactors can also be considered to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorobenzyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted benzyl derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2-Chlorobenzyl)aminoacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chlorobenzyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromobenzyl)aminoacetic acid
- (2-Fluorobenzyl)aminoacetic acid
- (2-Methylbenzyl)aminoacetic acid
Uniqueness
(2-Chlorobenzyl)aminoacetic acid is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
CAS No. |
6623-34-3 |
|---|---|
Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)5-11-8(12)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) |
InChI Key |
IUKONECHEUDKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


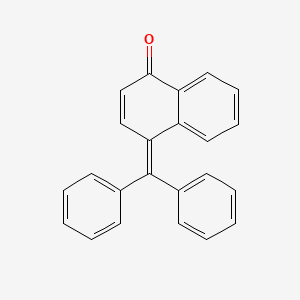

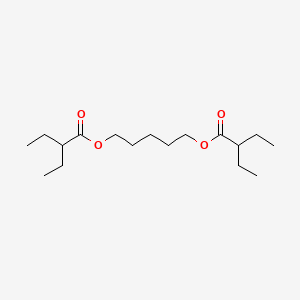

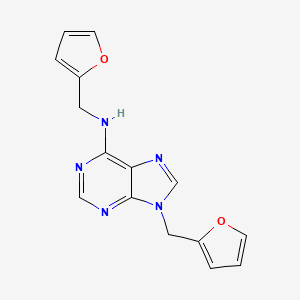
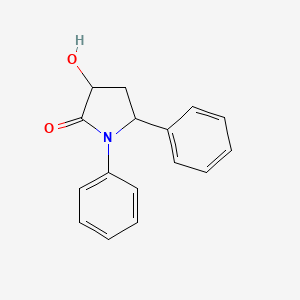
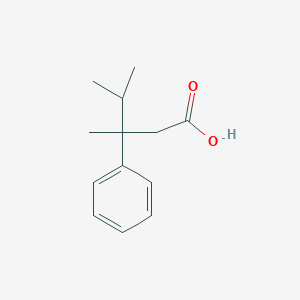

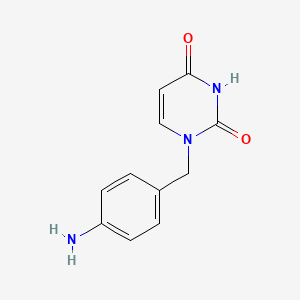

![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
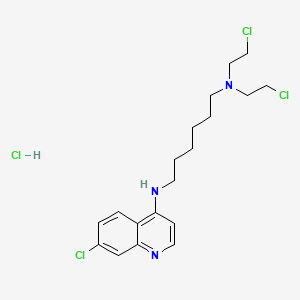
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
